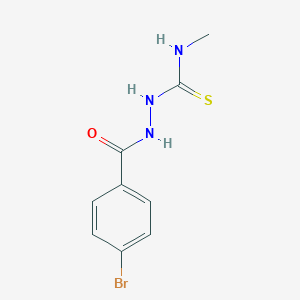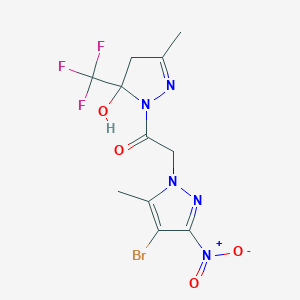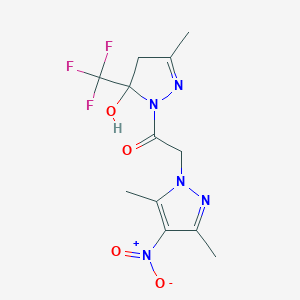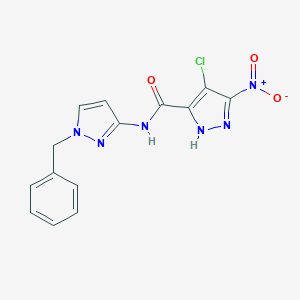
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMHC is a synthetic compound that belongs to the class of hydrazinecarbothioamide derivatives and has been of interest to researchers due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide induces apoptosis, a process of programmed cell death, in cancer cells. 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide exhibits antioxidant activity and can scavenge free radicals. 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has also been shown to exhibit anti-inflammatory activity and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its properties can be easily modified to suit the requirements of the experiment. 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is also stable and can be stored for extended periods. However, 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has some limitations, including its toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions in the research of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the mechanism of action of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide and to develop more potent derivatives of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide with improved anticancer activity. Additionally, the use of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide in combination with other drugs and therapies could be explored to enhance its therapeutic potential.
Conclusion:
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties and potential applications in cancer research make it a promising research tool. Further research is needed to explore its potential applications in other fields and to develop more potent derivatives with improved therapeutic potential.
Synthesemethoden
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with N-methylhydrazinecarbothioamide in the presence of a base, such as triethylamine. The reaction leads to the formation of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide as a yellow crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer.
Eigenschaften
Molekularformel |
C9H10BrN3OS |
|---|---|
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
1-[(4-bromobenzoyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI-Schlüssel |
RTXOCKJMRMTVTM-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)